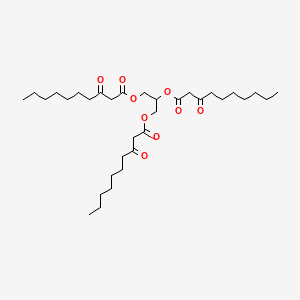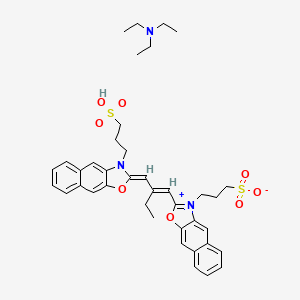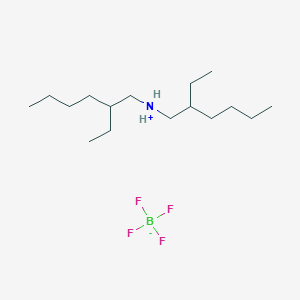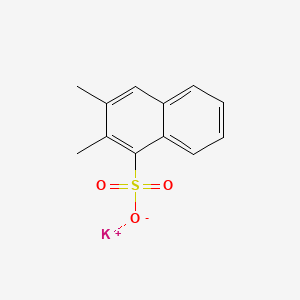
1,2,3-Propanetriyl tris(3-oxodecanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Propanetriyl tris(3-oxodecanoate) is a chemical compound with the molecular formula C33H56O9 and a molecular weight of 596.79 g/mol . . This compound is characterized by its unique structure, which includes three oxodecanoate groups attached to a glycerol backbone. It is primarily used in various industrial and research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1,2,3-Propanetriyl tris(3-oxodecanoate) typically involves the esterification of glycerol with 3-oxodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Esterification Reaction: Glycerol is reacted with 3-oxodecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to facilitate the esterification process.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain pure 1,2,3-Propanetriyl tris(3-oxodecanoate).
Industrial production methods may involve continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Analyse Des Réactions Chimiques
1,2,3-Propanetriyl tris(3-oxodecanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the oxo groups can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of hydroxyl derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of amides or new esters.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,2,3-Propanetriyl tris(3-oxodecanoate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 1,2,3-Propanetriyl tris(3-oxodecanoate) involves its interaction with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release 3-oxodecanoic acid, which may exert biological effects through its interaction with cellular enzymes and receptors. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
1,2,3-Propanetriyl tris(3-oxodecanoate) can be compared with other similar compounds, such as:
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate): This compound has longer fatty acid chains and different ester groups, leading to variations in its chemical and physical properties.
1,2,3-Propanetriyl tris(2-hexyldecanoate): The presence of branched fatty acid chains in this compound results in different reactivity and applications.
1,2,3-Propanetriyl tris(3-oxodecanoate):
Propriétés
Numéro CAS |
94236-90-5 |
|---|---|
Formule moléculaire |
C33H56O9 |
Poids moléculaire |
596.8 g/mol |
Nom IUPAC |
2,3-bis(3-oxodecanoyloxy)propyl 3-oxodecanoate |
InChI |
InChI=1S/C33H56O9/c1-4-7-10-13-16-19-27(34)22-31(37)40-25-30(42-33(39)24-29(36)21-18-15-12-9-6-3)26-41-32(38)23-28(35)20-17-14-11-8-5-2/h30H,4-26H2,1-3H3 |
Clé InChI |
JMGZJVGBEHSEEW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)CC(=O)OCC(COC(=O)CC(=O)CCCCCCC)OC(=O)CC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778060.png)




![Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-](/img/structure/B13778082.png)

![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778091.png)
![1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B13778092.png)


